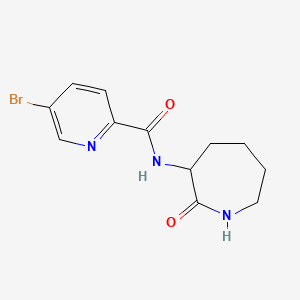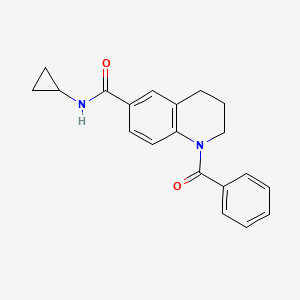![molecular formula C13H18BrNO3 B7560171 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, also known as BMA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound reduces amyloid-beta peptide accumulation by inhibiting the activity of beta-secretase and gamma-secretase enzymes. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been found to inhibit tumor growth and metastasis, reduce angiogenesis, and enhance the immune response. In Alzheimer's disease research, this compound has been shown to reduce inflammation and oxidative stress, and improve synaptic plasticity and cognitive function. In Parkinson's disease research, this compound has been found to improve motor function and reduce neuroinflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, such as its relatively high cost, low yield, and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of this compound, as well as its potential synergistic effects with other anticancer drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of this compound treatment on cognitive function and disease progression. In Parkinson's disease research, future studies should investigate the potential neuroprotective effects of this compound in clinical trials. Moreover, the potential applications of this compound in other diseases, such as diabetes and cardiovascular disease, should also be explored.
Méthodes De Synthèse
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-methylbutanoic acid. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-6-10(14)4-5-11(9)18-3/h4-6,8,12,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZKQMSMVWYAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)




